molecular formula C15H13N3O3S B5721404 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide

Katalognummer B5721404
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: BOFTVSKRRMIAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide, also known as CAY10576, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response.

Wirkmechanismus

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide selectively inhibits CK1δ by binding to the ATP-binding site of the kinase domain. CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. The inhibition of CK1δ by this compound leads to the dysregulation of these processes and ultimately induces cell death in cancer cells or resets the circadian clock in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular processes that are regulated by CK1δ. In cancer cells, the inhibition of CK1δ by this compound leads to the dysregulation of the cell cycle, DNA damage response, and apoptosis, ultimately resulting in cell death. In animal models, the inhibition of CK1δ by this compound resets the circadian clock and improves cognitive function in neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide in lab experiments include its potency and selectivity for CK1δ, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, the limitations of using this compound include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development and use of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide. One direction is the further exploration of its potential therapeutic applications in cancer, circadian rhythm regulation, and neurodegenerative diseases. Another direction is the development of more potent and selective inhibitors of CK1δ that may have improved efficacy and fewer side effects compared to this compound. Finally, the use of this compound as a tool for studying the cellular processes regulated by CK1δ may lead to the discovery of new therapeutic targets and pathways.

Synthesemethoden

The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been described in a few publications. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 3-amino-4-ethyl-5-methylthiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride and sodium acetate to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been extensively studied in various scientific fields, including cancer research, circadian rhythm regulation, and neurodegenerative diseases. In cancer research, CK1δ has been shown to be overexpressed in various types of cancer, and its inhibition by this compound has been shown to induce cell death and reduce tumor growth in vitro and in vivo. In circadian rhythm regulation, CK1δ is a key regulator of the circadian clock, and this compound has been shown to reset the circadian clock in animal models. In neurodegenerative diseases, CK1δ has been implicated in the pathogenesis of Alzheimer's disease, and this compound has been shown to reduce the accumulation of amyloid-beta and improve cognitive function in animal models.

Eigenschaften

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-3-12-9(2)22-15(13(12)8-16)17-14(19)10-5-4-6-11(7-10)18(20)21/h4-7H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFTVSKRRMIAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.